Cas no 1369135-69-2 (2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole)

2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- 2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
-
- インチ: 1S/C9H12BrNS/c1-9(2)4-3-6-7(5-9)12-8(10)11-6/h3-5H2,1-2H3
- InChIKey: WFTILCWJUXYCIR-UHFFFAOYSA-N
- SMILES: S1C2CC(C)(C)CCC=2N=C1Br
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-781077-0.5g |
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1369135-69-2 | 95% | 0.5g |
$407.0 | 2024-05-22 | |
Enamine | EN300-781077-5.0g |
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1369135-69-2 | 95% | 5.0g |
$1530.0 | 2024-05-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070194-1g |
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1369135-69-2 | 95% | 1g |
¥4466.0 | 2023-04-02 | |
Chemenu | CM425628-250mg |
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1369135-69-2 | 95%+ | 250mg |
$279 | 2023-03-27 | |
Chemenu | CM425628-500mg |
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1369135-69-2 | 95%+ | 500mg |
$496 | 2023-03-27 | |
1PlusChem | 1P01DR9F-1g |
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1369135-69-2 | 95% | 1g |
$715.00 | 2023-12-22 | |
Aaron | AR01DRHR-10g |
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1369135-69-2 | 95% | 10g |
$3145.00 | 2023-12-16 | |
Aaron | AR01DRHR-50mg |
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1369135-69-2 | 95% | 50mg |
$164.00 | 2025-02-09 | |
1PlusChem | 1P01DR9F-2.5g |
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1369135-69-2 | 95% | 2.5g |
$1340.00 | 2023-12-22 | |
A2B Chem LLC | AX20675-50mg |
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1369135-69-2 | 95% | 50mg |
$142.00 | 2024-04-20 |
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole 関連文献
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazoleに関する追加情報
Recent Advances in the Study of 2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1369135-69-2)
The compound 2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1369135-69-2) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This heterocyclic compound, featuring a benzothiazole core with bromo and dimethyl substitutions, has shown promising potential in various pharmaceutical applications. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, particularly in the context of central nervous system (CNS) disorders and antimicrobial therapies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound through a novel palladium-catalyzed coupling reaction, achieving yields of 85% with excellent purity. The researchers highlighted the compound's unique structural features, including its constrained conformation due to the dimethyl substitution at the 6-position, which contributes to its enhanced stability and bioavailability compared to similar benzothiazole derivatives.
In pharmacological investigations, 2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole has shown remarkable activity as a modulator of γ-aminobutyric acid (GABA) receptors. A recent preclinical study reported its potent anxiolytic effects in rodent models, with significantly reduced side effects compared to current benzodiazepine-based therapies. The compound's selective binding to GABAA receptor subtypes suggests potential for developing targeted treatments for anxiety disorders with minimized sedative effects.
Emerging research has also explored the antimicrobial properties of this compound. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated its effectiveness against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to current frontline antibiotics. The mechanism appears to involve disruption of bacterial membrane integrity, offering a novel approach to combat antimicrobial resistance.
The compound's metabolic stability has been investigated through in vitro studies using human liver microsomes, showing favorable pharmacokinetic properties with a half-life exceeding 4 hours. These characteristics, combined with its demonstrated blood-brain barrier permeability, make it an attractive candidate for further CNS drug development.
Current challenges in the application of 2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole include optimizing its synthetic route for large-scale production and further elucidating its structure-activity relationships. Several pharmaceutical companies have initiated patent applications for derivatives of this compound, indicating growing commercial interest in its therapeutic potential.
Future research directions include comprehensive toxicological evaluations, clinical translation studies, and exploration of its potential in other therapeutic areas such as neurodegenerative diseases and pain management. The unique structural features of this compound continue to inspire novel synthetic methodologies and biological investigations in the chemical biology community.
1369135-69-2 (2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole) Related Products
- 2106571-86-0((2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one)
- 1190310-81-6(3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine)
- 1339190-73-6(1-(oxolan-3-yloxy)propan-2-amine)
- 1468435-30-4(2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride)
- 2229283-01-4({3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)
- 2172397-08-7(3-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
- 2248340-19-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate)
- 1261470-62-5(Methyl 1-aminonaphthalene-3-acetate)
- 2228169-07-9(3-(1-bromopropan-2-yl)-1,2-oxazole)
- 2167553-69-5(2-ethoxy-1-4-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazol-2-ylethan-1-one)




